molecular formula C11H14ClN3O2 B1241391 N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide CAS No. 339071-18-0

N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide

Cat. No.: B1241391
CAS No.: 339071-18-0
M. Wt: 255.70 g/mol
InChI Key: ZTXADXBIGLLOFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TS-011 involves the reaction of 3-chloro-4-morpholin-4-yl aniline with formamide under specific conditions. The reaction typically requires a controlled temperature and the presence of a catalyst to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of TS-011 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the quality of the product .

Chemical Reactions Analysis

Types of Reactions: TS-011 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted derivatives of TS-011, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Mechanism of Action

TS-011 exerts its effects by selectively inhibiting the synthesis of 20-hydroxyeicosatetraenoic acid, a potent vasoconstrictor that contributes to cerebral ischemia. The compound targets specific cytochrome P450 isoforms, including CYP4F2, CYP4F3A, CYP4F3B, and CYP4A11, thereby reducing the production of 20-hydroxyeicosatetraenoic acid and improving cerebral blood flow .

Comparison with Similar Compounds

Uniqueness of TS-011: TS-011 is unique due to its high selectivity for specific cytochrome P450 isoforms and its potent inhibitory effects on 20-hydroxyeicosatetraenoic acid synthesis. This selectivity makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

N'-(3-chloro-4-morpholin-4-ylphenyl)-N-hydroxymethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c12-10-7-9(13-8-14-16)1-2-11(10)15-3-5-17-6-4-15/h1-2,7-8,16H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXADXBIGLLOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N=CNO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431234
Record name Methanimidamide, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339071-18-0
Record name N-(3-Chloro-4-morpholin-4-yl) phenyl-N'-hydroxyimido formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339071180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanimidamide, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TS-011
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP24MFJ1RM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the primary mechanism of action of TS-011?

A1: TS-011 is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. [, , , ] It achieves this by inhibiting the activity of cytochrome P450 (CYP) enzymes, particularly those belonging to the CYP4A family, which are responsible for the conversion of arachidonic acid to 20-HETE. []

Q2: Why is inhibiting 20-HETE synthesis considered beneficial in the context of stroke?

A2: 20-HETE is a potent vasoconstrictor. [, , , , ] In the context of stroke, where blood flow to the brain is compromised, the vasoconstrictive effects of 20-HETE can exacerbate ischemic damage. [, , ] By inhibiting 20-HETE synthesis, TS-011 is thought to improve blood flow and reduce the extent of brain injury. [, , , ]

Q3: What evidence supports the potential of TS-011 as a stroke treatment?

A3: Several preclinical studies have shown promising results:

  • Reduced infarct size: TS-011 administration has been shown to reduce infarct volume in rodent models of both ischemic and hemorrhagic stroke. [, , , ]
  • Improved neurological outcomes: Studies have reported that TS-011 treatment can lead to improved neurological function after stroke in animal models. [, ]
  • Reversal of cerebral vasospasm: Research suggests that TS-011 can reverse delayed cerebral vasospasm, a serious complication of subarachnoid hemorrhage, in animal models. [, ]

Q4: How does TS-011 interact with its target enzymes?

A4: While the precise binding interactions are not fully elucidated in the provided research, TS-011 demonstrates potent inhibition of human and rat CYP4A enzymes, with IC50 values in the nanomolar range. [] The compound shows selectivity for CYP4A enzymes, with minimal effects on other CYP enzymes involved in drug metabolism. []

Q5: What are the limitations of the current research on TS-011?

A5: Most of the available data on TS-011 comes from preclinical studies. [, , , , ] Further research, including clinical trials, is needed to determine its safety and efficacy in humans.

Q6: Are there any known structural analogs of TS-011 being investigated?

A6: Yes, research mentions structural analogs of TS-011, such as HET0016 and compound 24, which share the core structure but have modifications aimed at improving metabolic stability and pharmacokinetic properties. [] This highlights the ongoing efforts to optimize the compound for potential therapeutic use.

Q7: Has TS-011 shown any effects on cerebral blood flow in stroke models?

A7: Findings on the effects of TS-011 on cerebral blood flow in stroke models have been mixed. While some studies report that TS-011 did not significantly alter cerebral blood flow during ischemia, one study observed increased cerebral blood flow following reperfusion in TS-011 pretreated animals. [] Further research is needed to clarify its role in modulating cerebral blood flow after stroke.

Q8: Are there any genetic factors that might influence the response to TS-011?

A8: Research using congenic strains of Dahl salt-sensitive rats suggests that genetic variations in the region of chromosome 5 containing CYP4A genes can influence both 20-HETE production and the development of hypertension. [] This finding highlights the potential for interindividual variability in response to TS-011 based on genetic background.

Q9: What is the significance of studying the effects of TS-011 on cerebral microcirculation?

A9: Cerebral microcirculation plays a crucial role in maintaining adequate blood flow and oxygen supply to brain tissue. [] Studying the effects of TS-011 on microvessels in the ischemic brain can provide valuable insights into its potential neuroprotective mechanisms beyond its effects on larger cerebral arteries.

Q10: What analytical methods are used to study TS-011 and its effects?

A10: Several analytical techniques are employed in the research, including:

  • Liquid chromatography-mass spectrometry (LC-MS): Used to measure 20-HETE levels in biological samples, such as cerebrospinal fluid and brain tissue. [, , ]
  • Laser-Doppler flowmetry: Used to monitor regional cerebral blood flow in real-time. [, ]
  • Vascular casting: Used to visualize and measure the diameter of cerebral arteries. [, ]

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